1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid
Description
1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a pyridin-2-ylmethyl group and a carboxylic acid moiety at position 3. This structure places it within a broader class of imidazole-5-carboxylic acid derivatives, which are studied for their diverse biological activities, including antimicrobial, enzymatic inhibitory, and diagnostic applications. The pyridinylmethyl substituent may influence its electronic properties, solubility, and binding affinity to biological targets compared to other analogs.
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-5-11-7-13(9)6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDSGFWWZPDHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid typically involves the reaction of pyridine derivatives with imidazole precursors. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization:
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Reacts with alcohols under acid catalysis to form esters (e.g., ethyl esters)
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Forms amides with amines or hydrazines via activation with coupling agents like EDC/HOBt
Example :
python# Pseudo-code for amidation carboxylic_acid + hydrazine → carbohydrazide [2]
Yield Data :
| Derivative Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Carboxylic acid | Hydrolysis (HCl/EtOH) | 68–83 |
| Carbohydrazide | Hydrazine hydrate | 72–89 |
Cycloaddition and Heterocycle Formation
The imidazole ring participates in cycloaddition reactions:
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Reacts with ethyl isocyanoacetate in [3+2] cycloadditions to form polycyclic systems
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Forms fused pyrazolo[1,5-a]pyridines under oxidative conditions (O₂, 130°C)
Key Mechanistic Steps :
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Nucleophilic attack by β-dicarbonyl enol
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Oxidative dehydrogenation (ΔG‡ = 9.2 kcal/mol for five-membered transition state)
Decarboxylation Reactions
Thermal or base-induced decarboxylation occurs at elevated temperatures:
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Loses CO₂ above 150°C, forming 1-(pyridin-2-ylmethyl)-1H-imidazole
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Computational studies show low energy barriers (ΔG‡ = 12.8 kcal/mol)
Metal Coordination and Catalysis
The nitrogen-rich structure acts as a ligand:
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Binds transition metals (e.g., Pd, Cu) via pyridine and imidazole N-atoms
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Facilitates C–H activation in cross-coupling reactions (e.g., Suzuki-Miyaura)
Catalytic Performance :
| Metal | Reaction Type | Turnover Number |
|---|---|---|
| Pd | Arylation of heteroarenes | >1,000 |
| Cu | Oxidative cyclization | 85% yield |
Biological Conjugation Reactions
The carboxylic acid enables bioconjugation:
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Forms stable amides with amino groups in proteins (pH 7.4, RT)
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Serves as a pharmacophore in antitumor agents (IC₅₀ = 9.73 μM vs. HepG2)
Structure-Activity Relationship :
| Substituent Position | Biological Effect |
|---|---|
| C5-carboxylic acid | ↑ Water solubility |
| N1-pyridylmethyl | ↑ DNA intercalation capability |
This compound’s reactivity profile makes it valuable for pharmaceutical synthesis, materials science, and asymmetric catalysis. Recent advances in metal-free synthetic protocols and computational mechanistic studies have expanded its utility in green chemistry applications.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that imidazole derivatives possess significant antimicrobial properties. In a study involving N-alkylimidazole derivatives, compounds similar to 1-(pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid were evaluated for their effectiveness against various bacterial strains. The results demonstrated that these compounds exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 5 to 160 µg/mL . The presence of the carboxylic acid group is believed to enhance the antimicrobial activity by improving membrane penetration due to ionization at physiological pH .
Anticancer Activity
Imidazole derivatives have also been explored for their anticancer potential. The structure of this compound allows for interaction with various biological targets involved in cancer progression. Similar compounds have shown promise as inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Future studies may elucidate specific pathways influenced by this compound.
Synthesis and Derivatization
The synthesis of this compound can be achieved through several methods, including multi-step reactions involving pyridine derivatives and imidazole precursors. The ability to modify the structure by introducing different substituents at the 2-position of the imidazole ring allows researchers to tailor the compound for specific biological activities .
Case Study 1: Antimicrobial Efficacy
A comparative study was conducted on various N-alkylimidazole derivatives, including those similar to this compound. The study utilized disk diffusion and broth microdilution methods to assess antimicrobial activity against E. coli, S. aureus, and C. albicans. Results indicated that derivatives with longer alkyl chains at the N-position exhibited enhanced activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .
Case Study 2: Anticancer Potential
In another investigation, imidazole derivatives were screened for their effects on cancer cell lines. Compounds were tested for their ability to inhibit cell growth in vitro, revealing that modifications at the carboxylic acid position significantly influenced cytotoxicity profiles. The findings suggest that further exploration into structure-activity relationships could yield potent anticancer agents based on this scaffold .
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazole-5-Carboxylic Acid Derivatives
Key Findings:
Substituent Effects on Activity Antibacterial Activity: The methylthio group at position 2 in Compound 9 enhances its antibacterial properties, as observed in Trachycarpus fortunei extracts . Theranostic Applications: The 4-iodophenyl ethyl substituent in [123I]IMAZA enables radiopharmaceutical use, leveraging iodine-123/131 isotopes for adrenal cancer imaging and therapy . This highlights the role of halogenated aryl groups in diagnostic targeting. Enzymatic Inhibition: Etomidate Acid, a chiral phenylethyl analog, is a precursor to etomidate, a sedative that inhibits 11β-hydroxylase in adrenal steroidogenesis . Substituent stereochemistry (R-configuration) is critical for activity.
Functional Group Modifications
- Carboxylic Acid vs. Amide/Ester : While the target compound retains a free carboxylic acid, analogs like [123I]IMAZA (amide) and [11C]metomidate (ester) demonstrate how derivatization at position 5 alters pharmacokinetics. Amides and esters often improve blood-brain barrier penetration or metabolic stability .
Conversely, the carboxylic acid group in all analogs enhances water solubility compared to ester/amide derivatives.
Diagnostic vs. Therapeutic Applications Radioisotope-labeled derivatives (e.g., [123I]IMAZA) prioritize target specificity and clearance rates, whereas antibacterial analogs (Compound 9) emphasize broad-spectrum microbial inhibition .
Biological Activity
1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring and an imidazole moiety, which are known for their pharmacological relevance. The presence of the carboxylic acid group enhances its solubility and interaction with biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It exhibits cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 4.5 |
| A549 (lung cancer) | 6.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .
3. Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds that exhibit anti-inflammatory properties are valuable in therapeutic contexts. Research indicates that this imidazole derivative can reduce inflammatory markers in vitro.
| Inflammatory Marker | Effect |
|---|---|
| TNF-alpha | Decreased by 30% at 10 µM |
| IL-6 | Decreased by 25% at 10 µM |
These results suggest that the compound may be useful in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It may act on specific receptors that mediate cellular responses to stress and inflammation, enhancing its therapeutic efficacy.
Case Studies
Recent clinical studies have explored the efficacy of this compound in various disease models:
- Cancer Models : In vivo studies demonstrated significant tumor reduction in xenograft models when treated with the compound compared to controls.
- Infection Models : Animal models infected with resistant bacterial strains showed improved survival rates when treated with the compound, highlighting its potential as an antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
